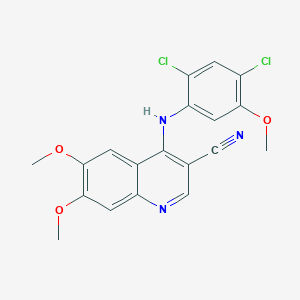

4-(2,4-二氯-5-甲氧基苯胺基)-6,7-二甲氧基喹啉-3-碳腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

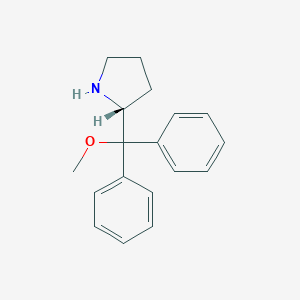

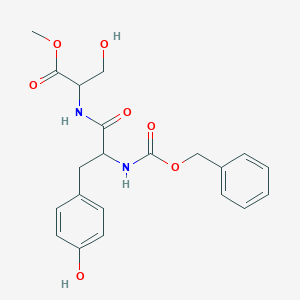

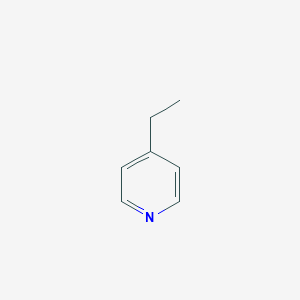

The compound 4-(2,4-Dichloro-5-methoxyanilino)-6,7-dimethoxyquinoline-3-carbonitrile is a derivative of quinoline, which is a heterocyclic aromatic organic compound. It is related to the family of 4-anilinoquinoline-3-carbonitriles, which have been studied for their inhibitory effects on epidermal growth factor receptor (EGF-R) kinase. These compounds are of interest due to their potential therapeutic applications in treating diseases that involve overexpression of EGF-R or HER-2, such as certain types of cancer .

Synthesis Analysis

The synthesis of related quinoline derivatives typically involves a multi-step process starting with dialkoxyanilines. For the 4-anilinoquinoline-3-carbonitriles, the synthesis includes condensation with ethyl (ethoxymethylene)cyanoacetate, followed by thermal cyclization to produce 4-oxo-1,4-dihydroquinoline-3-carbonitriles. Subsequent chlorination and reaction with substituted anilines yield the final inhibitors. An alternative synthesis route starts with methyl dialkoxybenzoate, followed by nitration, reduction, amidine formation, and cyclization . Although the specific synthesis of 4-(2,4-Dichloro-5-methoxyanilino)-6,7-dimethoxyquinoline-3-carbonitrile is not detailed, it is likely to follow similar synthetic pathways.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by the presence of alkoxy groups and substituents on the aniline and quinoline rings. These modifications significantly influence the binding affinity and inhibitory activity of the compounds. In the case of 4-anilinoquinoline-3-carbonitriles, the cyano group at the 3-position is proposed to interact with a threonine residue in the EGF-R kinase, which is crucial for their inhibitory activity .

Chemical Reactions Analysis

The chemical reactivity of quinoline derivatives is influenced by the functional groups attached to the quinoline core. For instance, the presence of electron-withdrawing or electron-donating groups can affect the compound's reactivity towards further chemical modifications, such as chlorination or nitration . The specific chemical reactions that 4-(2,4-Dichloro-5-methoxyanilino)-6,7-dimethoxyquinoline-3-carbonitrile undergoes are not described, but it can be inferred that its reactivity would be similar to related compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are determined by their molecular structure. These properties include solubility, melting point, and stability, which are important for their biological activity and pharmacokinetic profile. Spectroscopic methods such as NMR and MS are commonly used to confirm the structure of synthesized compounds . Additionally, the optical properties, including absorption and fluorescence, are influenced by the substituents on the quinoline ring, as observed in related compounds .

科学研究应用

化学转化和合成

4-(2,4-二氯-5-甲氧基苯胺基)-6,7-二甲氧基喹啉-3-碳腈已在化学转化和合成过程中进行了研究。Klásek等人(2021年)探讨了三级2-氯酮与氰离子的反应,强调了在特定条件下形成喹啉二酮的过程,而4-(2,4-二氯-5-甲氧基苯胺基)-6,7-二甲氧基喹啉-3-碳腈属于这一类别 (Klásek等人,2021年)。此外,Mao等人(2015年)描述了一种合成波苏替尼的途径,涉及相关化合物的环化,表明这类化合物在药物合成中的相关性 (Mao et al., 2015)。

荧光特性

Enoua等人(2014年)研究了类似化合物的荧光特性,强调了4-(2,4-二氯-5-甲氧基苯胺基)-6,7-二甲氧基喹啉-3-碳腈在荧光应用中的潜力,因为其结构类似性 (Enoua et al., 2014)。

表皮生长因子受体(EGF-R)激酶抑制剂

Wissner等人(2000年)讨论了4-苯胺基-6,7-二烷氧基喹啉-3-碳腈作为表皮生长因子受体激酶抑制剂的合成和构效关系(SAR),4-(2,4-二氯-5-甲氧基苯胺基)-6,7-二甲氧基喹啉-3-碳腈属于这一类别,展示了其在治疗应用中的潜力 (Wissner et al., 2000)。

作用机制

Target of Action

The primary target of this compound is the BCR–ABL tyrosine kinase . This kinase is a fusion protein that results from the Philadelphia chromosome translocation, which fuses the ABL gene on chromosome 9 with the BCR gene on chromosome 22 . The resulting chimeric gene encodes a constitutively activated tyrosine kinase, which plays a major role in the initial development of chronic myelogenous leukemia (CML) .

Mode of Action

The compound inhibits the BCR–ABL tyrosine kinase . By inhibiting this kinase, the compound prevents the phosphorylation of proteins involved in cell signaling pathways, thereby inhibiting cell division and promoting apoptosis (programmed cell death) .

Biochemical Pathways

The compound affects the BCR–ABL signaling pathway. This pathway is involved in cell proliferation and survival, and its dysregulation is implicated in the development of CML . By inhibiting the BCR–ABL tyrosine kinase, the compound disrupts this pathway, leading to the inhibition of cell proliferation and the induction of apoptosis .

Pharmacokinetics

The compound is orally administered

Result of Action

The inhibition of the BCR–ABL tyrosine kinase by the compound leads to the disruption of cell proliferation and the induction of apoptosis . This results in the reduction of leukemic cells in patients with CML .

属性

IUPAC Name |

4-(2,4-dichloro-5-methoxyanilino)-6,7-dimethoxyquinoline-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15Cl2N3O3/c1-25-16-7-15(12(20)5-13(16)21)24-19-10(8-22)9-23-14-6-18(27-3)17(26-2)4-11(14)19/h4-7,9H,1-3H3,(H,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPAAYYSCJUHANG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=C(C=N2)C#N)NC3=CC(=C(C=C3Cl)Cl)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15Cl2N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2,4-Dichloro-5-methoxyanilino)-6,7-dimethoxyquinoline-3-carbonitrile | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1S,3R,4S)-1,3-Dichlorobicyclo[2.2.1]heptane](/img/structure/B106809.png)